molecular formula C18H16N2O2S B263148 Methyl 2-{[(3-methyl-2-quinoxalinyl)methyl]sulfanyl}benzoate

Methyl 2-{[(3-methyl-2-quinoxalinyl)methyl]sulfanyl}benzoate

Cat. No. B263148
M. Wt: 324.4 g/mol
InChI Key: MZUILEPRUHULHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-{[(3-methyl-2-quinoxalinyl)methyl]sulfanyl}benzoate, also known as MQMB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential use as a therapeutic agent. MQMB is a member of the quinoxaline family of compounds, which are known for their diverse range of biological activities. In

Mechanism of Action

The exact mechanism of action of Methyl 2-{[(3-methyl-2-quinoxalinyl)methyl]sulfanyl}benzoate is not fully understood, but it is thought to exert its effects through the inhibition of various signaling pathways involved in cancer growth, inflammation, and oxidative stress. This compound has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response. Additionally, this compound has been shown to inhibit the activity of the protein kinase B (AKT) pathway, which plays a role in cancer cell survival and proliferation.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. In cancer research, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce tumor growth. In inflammatory conditions, this compound has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activity of inflammatory enzymes such as COX-2 and iNOS. Additionally, this compound has been shown to have a protective effect against oxidative stress-induced neuronal damage.

Advantages and Limitations for Lab Experiments

One advantage of using Methyl 2-{[(3-methyl-2-quinoxalinyl)methyl]sulfanyl}benzoate in lab experiments is its relatively low toxicity compared to other compounds with similar biological activities. Additionally, this compound has been shown to be stable under a range of conditions, making it a suitable candidate for further research. However, one limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability.

Future Directions

Future research on Methyl 2-{[(3-methyl-2-quinoxalinyl)methyl]sulfanyl}benzoate could focus on further elucidating its mechanism of action and investigating its potential therapeutic applications in other disease states. Additionally, research could explore the use of this compound in combination with other compounds to enhance its therapeutic effects. Finally, research could investigate the development of more soluble forms of this compound to improve its bioavailability.

Synthesis Methods

Methyl 2-{[(3-methyl-2-quinoxalinyl)methyl]sulfanyl}benzoate can be synthesized using a multi-step process that involves the reaction of 2-bromo-5-methylbenzoic acid with 2-mercapto-3-methylquinoxaline in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with methyl iodide to yield this compound.

Scientific Research Applications

Methyl 2-{[(3-methyl-2-quinoxalinyl)methyl]sulfanyl}benzoate has been studied for its potential use as a therapeutic agent in various disease states, including cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the growth of several cancer cell lines, including breast cancer, lung cancer, and leukemia. This compound has also been studied for its anti-inflammatory properties, with research suggesting that it may be effective in reducing inflammation in conditions such as rheumatoid arthritis and inflammatory bowel disease. Additionally, this compound has been investigated for its potential neuroprotective effects, with studies showing that it may have a protective effect against oxidative stress-induced neuronal damage.

properties

Molecular Formula

C18H16N2O2S

Molecular Weight

324.4 g/mol

IUPAC Name

methyl 2-[(3-methylquinoxalin-2-yl)methylsulfanyl]benzoate

InChI

InChI=1S/C18H16N2O2S/c1-12-16(20-15-9-5-4-8-14(15)19-12)11-23-17-10-6-3-7-13(17)18(21)22-2/h3-10H,11H2,1-2H3

InChI Key

MZUILEPRUHULHH-UHFFFAOYSA-N

SMILES

CC1=NC2=CC=CC=C2N=C1CSC3=CC=CC=C3C(=O)OC

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1CSC3=CC=CC=C3C(=O)OC

Origin of Product

United States

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